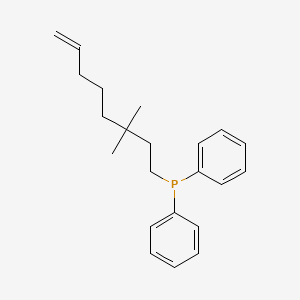
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group attached to a (3,3-dimethyloct-7-en-1-yl) moiety and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane typically involves the reaction of (3,3-dimethyloct-7-en-1-yl) halide with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation reactions.
Reduction: The reduction reactions typically yield the corresponding phosphine derivatives.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane involves its interaction with molecular targets, such as transition metals, to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The phosphane group acts as a ligand, coordinating with the metal center and influencing the reactivity and selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
(3,3-Dimethyloct-7-en-1-yl)phosphine: Similar to (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane but lacks the phenyl groups.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphane group.
Uniqueness
This compound is unique due to the presence of both the (3,3-dimethyloct-7-en-1-yl) moiety and the diphenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals and its versatility in various chemical reactions highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
647012-08-6 |
|---|---|
Molekularformel |
C22H29P |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3,3-dimethyloct-7-enyl(diphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-4-5-12-17-22(2,3)18-19-23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h4,6-11,13-16H,1,5,12,17-19H2,2-3H3 |
InChI-Schlüssel |
UVSAWVPRHQZFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC=C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

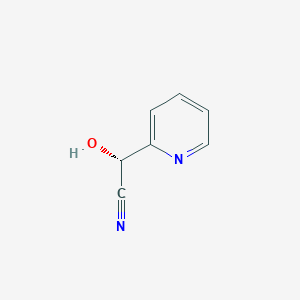
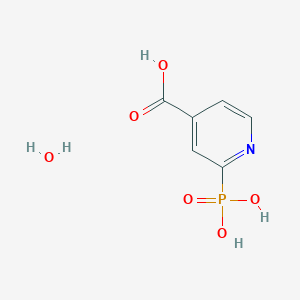
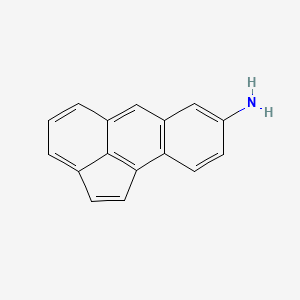
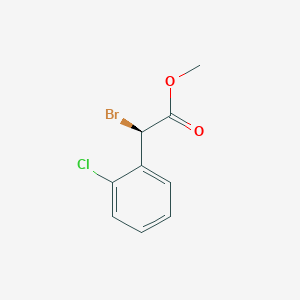
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
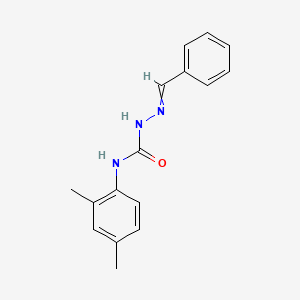

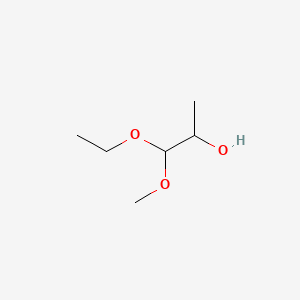

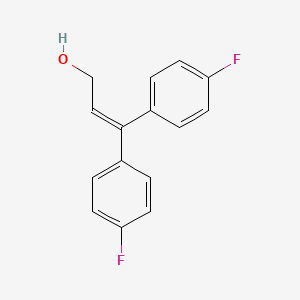
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
